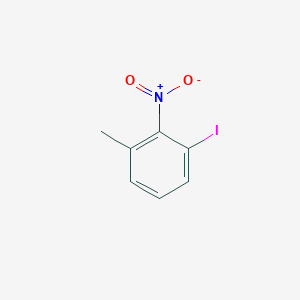

1-Iodo-3-methyl-2-nitrobenzene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-iodo-3-methyl-2-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6INO2/c1-5-3-2-4-6(8)7(5)9(10)11/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUHQOZRCAFHTGP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)I)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6INO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10693487 | |

| Record name | 1-Iodo-3-methyl-2-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10693487 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52414-99-0 | |

| Record name | 1-Iodo-3-methyl-2-nitrobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=52414-99-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Iodo-3-methyl-2-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10693487 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-Iodo-3-methyl-2-nitrobenzene

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Key Synthetic Building Block

In the landscape of modern medicinal chemistry and organic synthesis, the strategic functionalization of aromatic scaffolds is paramount to the creation of novel therapeutic agents and materials. 1-Iodo-3-methyl-2-nitrobenzene, also known as 2-iodo-3-nitrotoluene, is a key aromatic building block whose strategic arrangement of substituents—an iodo group, a nitro group, and a methyl group—offers a powerful and versatile platform for molecular elaboration. Its Chemical Abstracts Service (CAS) registry number is 52414-99-0 .[1]

This guide provides an in-depth exploration of this compound, moving beyond a simple datasheet to offer field-proven insights into its synthesis, reactivity, and profound potential in drug discovery. The narrative is structured to explain not just how to use this compound, but why specific synthetic choices are made, thereby empowering researchers to leverage its unique chemical attributes effectively.

Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical and spectroscopic properties is the bedrock of its successful application in the laboratory.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 52414-99-0 | [1] |

| Molecular Formula | C₇H₆INO₂ | [1] |

| Molecular Weight | 263.03 g/mol | [1] |

| Appearance | Expected to be a yellow solid or oil | General knowledge |

| Density | ~1.9 g/cm³ | [1] |

| Boiling Point | ~289.1 °C at 760 mmHg | [1] |

| Flash Point | ~128.7 °C | [1] |

| Solubility | Insoluble in water; soluble in common organic solvents (e.g., ethanol, diethyl ether, DCM) | [2] |

Spectroscopic Characterization:

-

¹H NMR: The proton NMR spectrum is expected to show three distinct signals in the aromatic region (typically δ 7.0-8.5 ppm) corresponding to the three protons on the benzene ring. The methyl group will present as a singlet in the upfield region (typically δ 2.0-2.5 ppm). The electron-withdrawing nature of the adjacent nitro and iodo groups will cause a downfield shift of the aromatic protons compared to toluene.

-

¹³C NMR: The carbon NMR spectrum will display seven unique signals. The carbon bearing the iodo group (C1) will be significantly shielded, appearing further upfield than the other aromatic carbons, while the carbon attached to the nitro group (C2) will be deshielded and shifted downfield. The methyl carbon will appear at the most upfield position.

-

Infrared (IR) Spectroscopy: The IR spectrum will be characterized by strong absorption bands corresponding to the nitro group (NO₂) at approximately 1520-1560 cm⁻¹ (asymmetric stretch) and 1345-1385 cm⁻¹ (symmetric stretch). C-H stretching of the aromatic ring and the methyl group will appear around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively.

Synthesis: A Strategic Approach via Diazotization

The most logical and widely practiced method for the synthesis of aryl iodides from anilines is the Sandmeyer reaction or a related diazotization-iodination sequence.[5][6] This approach is favored due to the ready availability of the aniline precursor and the high efficiency of the transformation.

The synthesis of this compound logically starts from 3-methyl-2-nitroaniline . The overall transformation is a two-step process: diazotization of the amine followed by displacement of the diazonium group with iodide.

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol: A Self-Validating System

This protocol is adapted from established procedures for the synthesis of similar nitro-iodoarenes.[7][8]

Step 1: Diazotization of 3-Methyl-2-nitroaniline

-

System Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, add 3-methyl-2-nitroaniline (1 equivalent).

-

Acidic Medium: To the flask, add a solution of concentrated sulfuric acid (approx. 4 equivalents) in water, ensuring the mixture is well-stirred and cooled in an ice-salt bath to maintain a temperature of 0-5 °C. The aniline will dissolve to form the corresponding ammonium salt.

-

Causality: A strong acidic medium is crucial to generate nitrous acid (HNO₂) in situ from sodium nitrite and to stabilize the resulting diazonium salt. The low temperature is critical to prevent the premature decomposition of the unstable diazonium intermediate.

-

-

Nitrite Addition: Prepare a solution of sodium nitrite (NaNO₂, 1.1 equivalents) in cold water. Add this solution dropwise from the dropping funnel to the aniline solution.

-

Causality: The dropwise addition and rigorous temperature control (not exceeding 5 °C) are paramount. An exothermic reaction occurs, and a temperature spike can lead to the violent decomposition of the diazonium salt and the formation of hazardous nitrogen oxides. The slight excess of NaNO₂ ensures complete conversion of the aniline.

-

-

Reaction Monitoring: The completion of the diazotization can be checked by testing a drop of the reaction mixture with starch-iodide paper. A blue-black color indicates the presence of excess nitrous acid, signifying the end of the reaction.

Step 2: Sandmeyer-type Iodination

-

Iodide Solution: In a separate beaker, prepare a solution of potassium iodide (KI, 1.5 equivalents) in water.

-

Addition of Diazonium Salt: Slowly and carefully add the cold diazonium salt solution from Step 1 to the potassium iodide solution with vigorous stirring.

-

Causality: This step is often accompanied by the evolution of nitrogen gas. The iodide ion acts as a nucleophile, attacking the diazonium salt. A single-electron transfer mechanism is believed to occur, leading to the formation of an aryl radical, which then abstracts an iodine atom from an iodine source.[6]

-

-

Reaction Completion: After the addition is complete, allow the mixture to warm to room temperature and then gently heat it on a water bath (e.g., 50-60 °C) for about 30 minutes to ensure the complete decomposition of the diazonium salt and evolution of nitrogen gas ceases.

-

Work-up and Purification: a. Cool the reaction mixture to room temperature. b. If a solid precipitate has formed, collect it by vacuum filtration. If the product is an oil, transfer the mixture to a separatory funnel and extract with an organic solvent like dichloromethane or diethyl ether. c. Wash the organic layer sequentially with a saturated solution of sodium thiosulfate (to remove any residual iodine), water, and brine. d. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound. e. Further purification can be achieved by column chromatography on silica gel or by recrystallization.

Reactivity and Synthetic Utility in Drug Discovery

The synthetic power of this compound lies in the orthogonal reactivity of its functional groups. The aryl-iodide bond is a prime handle for palladium-catalyzed cross-coupling reactions, while the nitro group can be readily reduced to an amine, opening up a plethora of subsequent transformations. This dual functionality makes it an invaluable intermediate in the construction of complex molecular architectures, a cornerstone of modern drug discovery.[1][9][10]

Caption: Key reaction pathways for this compound.

Palladium-Catalyzed Cross-Coupling Reactions

The C-I bond is the most reactive of the aryl halides in palladium-catalyzed oxidative addition, allowing these reactions to proceed under mild conditions.[9] This is a critical advantage in complex molecule synthesis, where sensitive functional groups may be present.

-

Suzuki-Miyaura Coupling: This reaction forms C-C bonds by coupling the aryl iodide with an organoboron reagent (e.g., a boronic acid or ester).[11] This is one of the most widely used reactions in the pharmaceutical industry for constructing biaryl scaffolds, which are prevalent in many drug molecules.

-

Sonogashira Coupling: This reaction couples the aryl iodide with a terminal alkyne to form an aryl-alkyne, a versatile functional group that can be further elaborated.[11]

-

Buchwald-Hartwig Amination: This powerful reaction forms C-N bonds by coupling the aryl iodide with amines or amides.[9] It has revolutionized the synthesis of anilines and their derivatives, which are common motifs in pharmaceuticals.

-

Heck Coupling: This reaction forms a C-C bond between the aryl iodide and an alkene, providing a direct route to substituted styrenes and other vinylated aromatics.

Reduction of the Nitro Group

The nitro group can be selectively reduced to an amine (aniline) using various reagents, such as tin(II) chloride (SnCl₂) in ethanol, zinc or iron powder in acidic media, or catalytic hydrogenation (H₂ over Pd/C).[12] The resulting 2-iodo-3-methylaniline is itself a valuable intermediate. The newly formed amino group can be acylated, alkylated, or used in the synthesis of heterocyclic rings, such as benzimidazoles or quinolines, which are common pharmacophores.

Safety and Handling

As a Senior Application Scientist, ensuring laboratory safety is non-negotiable. This compound and related nitroaromatic compounds must be handled with appropriate care.

-

GHS Hazards: Based on data for similar compounds like 1-iodo-3-nitrobenzene, it is expected to be harmful if swallowed, in contact with skin, or if inhaled. It may cause skin and serious eye irritation, and may also cause respiratory irritation.[2]

-

Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood. Wear standard PPE, including a lab coat, safety glasses, and chemical-resistant gloves (e.g., nitrile).

-

Handling: Avoid inhalation of dust or vapors. Avoid contact with skin and eyes. Keep away from strong oxidizing agents and strong bases.[2]

-

First Aid:

-

Skin Contact: Immediately wash with plenty of soap and water.

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do.

-

Inhalation: Move the person to fresh air.

-

Ingestion: Do NOT induce vomiting. Seek immediate medical attention.

-

Conclusion and Future Outlook

This compound (CAS: 52414-99-0) is more than just a chemical intermediate; it is a strategically designed building block that offers chemists a reliable and versatile entry point into complex molecular designs. Its capacity for orthogonal functionalization via well-established, high-yielding reactions like palladium-catalyzed cross-couplings and nitro group reductions makes it an exceptionally valuable tool for drug discovery and development professionals. By understanding the causality behind its synthesis and reactivity, researchers can harness its full potential to accelerate the development of the next generation of therapeutics.

References

-

Organic Syntheses. (n.d.). 2-amino-3-nitrotoluene. Organic Syntheses Procedure. Retrieved from [Link]

-

PrepChem. (2023). Preparation of 1-iodo-2-nitrobenzene. PrepChem.com. Retrieved from [Link]

-

PubChem. (n.d.). 1-Iodo-3-nitrobenzene. National Center for Biotechnology Information. Retrieved from [Link]

-

Dandepally, S. R., & Williams, A. L. (2020). Impact of Cross-Coupling Reactions in Drug Discovery and Development. Pharmaceuticals, 13(8), 168. [Link]

-

Aksenov, A. V., Aksenova, I. V., & Rubin, M. (2019). Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. Molecules, 24(21), 3844. [Link]

-

Chemsrc. (n.d.). This compound. Chemsrc.com. Retrieved from [Link]

-

RSC Publishing. (2020). Ni/Pd-catalyzed Suzuki–Miyaura cross-coupling of alcohols and aldehydes and C–N cross-coupling of nitro and amines via domino redox reactions: base-free, hydride acceptor-free. RSC Advances. [Link]

-

Sajjad, A., Leghari, A. H., et al. (2022). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society, 19, 2339–2367. [Link]

-

Wang, L., et al. (2018). Synthesis of Aryl Iodides from Arylhydrazines and Iodine. The Journal of Organic Chemistry, 83(17), 10214–10221. [Link]

-

RSC Publishing. (2023). Recent developments in Sandmeyer reactions. Organic & Biomolecular Chemistry. [Link]

-

Magpie's Lab. (2016, August 2). Synthesis of ortho para nitrotulene. YouTube. Retrieved from [Link]

-

Clark, J. (n.d.). 1H NMR spectrum of 1-iodo-2-methylpropane. Doc Brown's Chemistry. Retrieved from [Link]

-

Sciencemadness Discussion Board. (2023, January 22). Synthesis of Nitrotoluene. Sciencemadness.org. Retrieved from [Link]

-

Sciencemadness Wiki. (2023, December 28). 2-Nitrotoluene. Sciencemadness.org. Retrieved from [Link]

-

Chemistry Stack Exchange. (2017, November 4). Nitrobenzene and other monosubstituted benzenes 1H vs 13C NMR assignments. Stack Exchange. Retrieved from [Link]

-

Ashenhurst, J. (2018, December 3). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Master Organic Chemistry. Retrieved from [Link]

-

The Chemists' Cookbook. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. Retrieved from [Link]

-

Supporting Information for Nickel-Catalyzed Cascade Carbonylative Synthesis of N-Benzoyl Indoles from 2-Nitroalkynes and Aryl Iodides. (n.d.). ACS Publications. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of 4-Iodo-3-Nitrotoluene in Modern Organic Synthesis. Retrieved from [Link]

-

ResearchGate. (n.d.). 1H and (b) 13C NMR spectra recorded for the mono-iodo derivative of II. ResearchGate. Retrieved from [Link]

-

Morales, S., et al. (2018). Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles with Pinacol Vinyl Boronate: An Expeditive C-3 Vinylation of Indazoles under Microwave Irradiation. Molecules, 23(8), 2033. [Link]

-

Czirok, G., et al. (2016). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. ACS Catalysis, 6(10), 6962–6970. [Link]

-

ResearchGate. (2022, June 17). What are some reliable methods of reducing 4-chloro-3-nitrotoluene? ResearchGate. Retrieved from [Link]

Sources

- 1. This compound | CAS#:52414-99-0 | Chemsrc [chemsrc.com]

- 2. 1-Iodo-3-nitrobenzene | C6H4INO2 | CID 12574 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1-Iodo-3-nitrobenzene(645-00-1) 1H NMR spectrum [chemicalbook.com]

- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 5. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. grokipedia.com [grokipedia.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. US3423475A - Method for preparing 2,6-dichloro-4-nitrotoluene - Google Patents [patents.google.com]

- 9. Ni/Pd-catalyzed Suzuki–Miyaura cross-coupling of alcohols and aldehydes and C–N cross-coupling of nitro and amines via domino redox reactions: base-fr ... - RSC Advances (RSC Publishing) DOI:10.1039/D0RA08344E [pubs.rsc.org]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. m.youtube.com [m.youtube.com]

- 12. researchgate.net [researchgate.net]

1-Iodo-3-methyl-2-nitrobenzene chemical structure

An In-Depth Technical Guide to 1-Iodo-3-methyl-2-nitrobenzene: Synthesis, Characterization, and Applications

Abstract

This compound is a substituted aromatic compound of significant interest to synthetic and medicinal chemists. Its trifunctional nature, featuring iodo, methyl, and nitro groups, provides a versatile scaffold for the development of complex molecular architectures. The presence of the iodo group makes it an excellent substrate for cross-coupling reactions, while the nitro group can be readily transformed into other functional groups, notably an amine, opening further avenues for derivatization. This guide provides a comprehensive overview of this compound, detailing its chemical structure, a robust synthesis protocol, in-depth characterization through spectroscopic methods, and its potential utility in research and drug development.

Introduction to Substituted Nitroaromatics

Aromatic nitro compounds are foundational building blocks in modern chemistry. The nitro group, a powerful electron-withdrawing moiety, significantly influences a molecule's electronic properties and reactivity.[1] This electronic influence is critical in the mechanism of action for numerous pharmaceuticals, where the nitro group can act as both a pharmacophore and, in some contexts, a toxicophore.[1] Their applications are diverse, ranging from antibiotics and antihypertensives to anti-inflammatory and antiparasitic agents.[1][2]

The incorporation of an iodine atom onto such a scaffold, as in this compound, introduces a highly valuable synthetic handle. The carbon-iodine bond is relatively weak, making it an excellent leaving group in a variety of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira). This allows for the facile formation of new carbon-carbon and carbon-heteroatom bonds, a cornerstone of modern drug discovery and materials science.

Structural Overview

This compound (CAS No: 52414-99-0) is a benzene ring substituted at positions 1, 2, and 3 with an iodo, a nitro, and a methyl group, respectively. The spatial and electronic interplay of these groups dictates the molecule's overall chemical behavior.

Caption: Chemical structure of this compound.

Synthesis Pathway

The most logical and field-proven approach for synthesizing this compound is via a Sandmeyer-type reaction. This classic transformation involves the diazotization of an aromatic amine followed by substitution with an iodide salt. The causality for this choice is clear: the required starting material, 3-methyl-2-nitroaniline, is commercially available, and the reaction is high-yielding and reliable for introducing iodine onto an aromatic ring.

Detailed Experimental Protocol

This protocol is adapted from established procedures for analogous compounds and is designed to be self-validating through observable steps like gas evolution and precipitation.[3][4]

Step 1: Preparation of the Diazonium Salt

-

In a 500 mL flask, add 3-methyl-2-nitroaniline (15.2 g, 0.1 mol).

-

Carefully add 150 mL of deionized water, followed by the slow, cautious addition of concentrated sulfuric acid (60 g, 32.6 mL) while cooling in an ice-water bath. Stir until a clear solution of the amine salt is formed.

-

Maintain the temperature of the solution between 0-5 °C.

-

Separately, prepare a solution of sodium nitrite (7.6 g, 0.11 mol) in 30 mL of water.

-

Add the sodium nitrite solution dropwise to the cold amine salt solution. The addition rate should be controlled to ensure the temperature does not rise above 10 °C. Formation of the diazonium salt is complete when the solution gives a positive test with starch-iodide paper.

Step 2: Iodide Substitution

-

In a separate 1 L beaker, dissolve potassium iodide (33.2 g, 0.2 mol) in 50 mL of water.

-

Slowly and with vigorous stirring, add the cold diazonium salt solution in portions to the potassium iodide solution.

-

Vigorous evolution of nitrogen gas will be observed. Allow the reaction to proceed at room temperature until gas evolution ceases.

-

Gently warm the mixture on a water bath (approx. 60 °C) for 30 minutes to ensure the complete decomposition of any remaining diazonium salt.

Step 3: Work-up and Purification

-

Cool the reaction mixture to room temperature. A dark, oily solid should precipitate.

-

To remove excess iodine, add a saturated solution of sodium bisulfite dropwise until the dark color of the aqueous layer disappears.

-

Isolate the crude product by vacuum filtration, washing the solid with cold water.

-

For purification, recrystallize the crude solid from ethanol/water or purify via column chromatography on silica gel using a hexane/ethyl acetate gradient. The final product should be a pale yellow solid.

Synthesis Workflow Visualization

Caption: Workflow for the synthesis of this compound.

Physicochemical and Spectroscopic Characterization

Accurate characterization is paramount to confirming the identity and purity of the synthesized compound. The following data is a combination of experimentally reported values and expert predictions based on the analysis of analogous structures.

Physicochemical Properties

The following table summarizes the key physical and chemical properties of this compound.[5]

| Property | Value | Source |

| CAS Number | 52414-99-0 | Chemsrc |

| Molecular Formula | C₇H₆INO₂ | Chemsrc |

| Molecular Weight | 263.03 g/mol | Chemsrc |

| Boiling Point | 289.1 ± 28.0 °C at 760 mmHg | Chemsrc |

| Density | 1.9 ± 0.1 g/cm³ | Chemsrc |

| Flash Point | 128.7 ± 24.0 °C | Chemsrc |

| LogP | 3.22 | Chemsrc |

Predicted Spectroscopic Data

While direct experimental spectra for this specific isomer are not widely published, its spectroscopic signature can be reliably predicted based on fundamental principles and data from similar compounds.[6][7][8]

-

¹H NMR (400 MHz, CDCl₃):

-

Aromatic Protons (δ 7.0-8.0 ppm): Three distinct signals are expected in the aromatic region. The proton ortho to the nitro group will be the most downfield (deshielded). The protons will exhibit complex splitting patterns (doublets or triplets of doublets) due to coupling with each other.

-

Methyl Protons (δ ~2.5 ppm): A singlet integrating to three protons is expected for the methyl group. Its chemical shift is slightly downfield due to the influence of the adjacent aromatic system.

-

-

¹³C NMR (100 MHz, CDCl₃):

-

Aromatic Carbons (δ 120-150 ppm): Six distinct signals are expected. The carbon bearing the nitro group (C-NO₂) will be significantly downfield. The carbon attached to the iodine (C-I) will appear at a characteristic upfield shift (around 90-100 ppm) due to the heavy atom effect.

-

Methyl Carbon (δ ~20 ppm): A single signal in the aliphatic region.

-

-

IR Spectroscopy (KBr, cm⁻¹):

-

~3100-3000: Aromatic C-H stretching.

-

~2950-2850: Aliphatic C-H stretching from the methyl group.

-

~1530 (strong, sharp): Asymmetric N-O stretching of the nitro group. This is a key diagnostic peak.[7]

-

~1350 (strong, sharp): Symmetric N-O stretching of the nitro group.[7]

-

~1600-1450: Aromatic C=C ring stretching.

-

~800-700: C-H out-of-plane bending, indicative of the substitution pattern.

-

-

Mass Spectrometry (EI):

-

m/z 263: Molecular ion peak [M]⁺.

-

m/z 217: Loss of NO₂ group, [M-46]⁺.

-

m/z 136: Loss of iodine radical, [M-127]⁺.

-

m/z 127: Iodine cation [I]⁺.

-

Reactivity and Synthetic Utility

This compound is not merely a final product but a versatile intermediate for further molecular elaboration.

-

Cross-Coupling Reactions: The C-I bond is highly susceptible to oxidative addition to a Pd(0) catalyst, initiating cycles for Suzuki, Heck, Sonogashira, Buchwald-Hartwig, and other cross-coupling reactions. This allows for the introduction of aryl, alkyl, vinyl, alkynyl, and amine functionalities at the 1-position.

-

Nitro Group Reduction: The nitro group can be selectively reduced to an amine using various reagents (e.g., SnCl₂, H₂/Pd-C, iron in acetic acid). The resulting 2-iodo-6-methylaniline is a valuable precursor for synthesizing heterocycles, amides, and sulfonamides, further expanding the molecular diversity accessible from this scaffold.

Safety and Handling

As a Senior Application Scientist, ensuring laboratory safety is paramount. This compound should be handled with care, assuming hazards similar to its isomers.

-

Hazard Identification: Based on data for related nitroaromatics, this compound is expected to be harmful if swallowed, inhaled, or in contact with skin.[9][10][11] It is likely to cause skin and serious eye irritation.[9][10]

-

Personal Protective Equipment (PPE): Always wear a lab coat, nitrile gloves, and chemical safety goggles.

-

Handling: Handle in a well-ventilated fume hood to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from light and strong oxidizing agents.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations for hazardous chemical waste.

Conclusion

This compound is a strategically important chemical intermediate. Its synthesis is straightforward using established methodologies, and its structure offers three distinct points for chemical modification. The combination of a reactive iodine atom for cross-coupling and a versatile nitro group for reduction and further functionalization makes it a powerful tool for researchers, particularly those in drug development and materials science, who require access to complex, functionalized aromatic systems.

References

-

Chemsrc. (n.d.). This compound. Retrieved from [Link]

-

PrepChem.com. (n.d.). Preparation of 1-iodo-3-nitrobenzene. Retrieved from [Link]

-

PubChem. (n.d.). 1-Iodo-3-nitrobenzene. Retrieved from [Link]

-

Quora. (2020). What is the mechanism of addition of ICl to 1 Nitro 3 propyl benzene?. Retrieved from [Link]

-

NIST. (n.d.). Benzene, 1-iodo-3-nitro-. NIST Chemistry WebBook. Retrieved from [Link]

-

PubChem. (n.d.). 1-Iodo-2-methyl-3-nitrobenzene. Retrieved from [Link]

-

PrepChem.com. (n.d.). Preparation of 1-iodo-2-nitrobenzene. Retrieved from [Link]

-

Martinez, A., et al. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Molecules, 27(11), 3615. Retrieved from [Link]

-

PubChem. (n.d.). 4-Iodo-2-methyl-1-nitrobenzene. Retrieved from [Link]

-

NIST. (n.d.). Benzene, 1-iodo-3-methyl-. NIST Chemistry WebBook. Retrieved from [Link]

-

ResearchGate. (n.d.). IR spectra of nitrobenzene and nitrobenzene-15 N in the gas phase.... Retrieved from [Link]

-

IntechOpen. (2018). Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines. Retrieved from [Link]

Sources

- 1. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. prepchem.com [prepchem.com]

- 4. prepchem.com [prepchem.com]

- 5. This compound | CAS#:52414-99-0 | Chemsrc [chemsrc.com]

- 6. 1-Iodo-3-nitrobenzene | C6H4INO2 | CID 12574 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Benzene, 1-iodo-3-nitro- [webbook.nist.gov]

- 8. 1-Iodo-2-nitrobenzene(609-73-4) 1H NMR spectrum [chemicalbook.com]

- 9. echemi.com [echemi.com]

- 10. 1-Iodo-2-methyl-3-nitrobenzene | C7H6INO2 | CID 11536258 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. fishersci.com [fishersci.com]

An In-depth Technical Guide to 1-Iodo-3-methyl-2-nitrobenzene: Properties, Synthesis, and Applications

Introduction

1-Iodo-3-methyl-2-nitrobenzene is a substituted aromatic compound that serves as a versatile intermediate in modern organic synthesis. Its unique trifunctional structure, featuring iodo, methyl, and nitro groups on a benzene ring, offers a rich platform for chemical derivatization. The presence of an iodine atom makes it an excellent substrate for a variety of cross-coupling reactions, enabling the formation of complex carbon-carbon and carbon-heteroatom bonds. The nitro group, a strong electron-withdrawing moiety, significantly influences the reactivity of the aromatic ring and can be readily reduced to an amine, providing a key functional handle for further transformations.

This guide provides an in-depth exploration of this compound, tailored for researchers, scientists, and professionals in drug development. We will delve into its core physicochemical properties, present a validated protocol for its synthesis, discuss its potential applications as a building block in medicinal chemistry and materials science, and outline rigorous safety and handling procedures. The insights provided herein are grounded in established chemical principles to empower researchers in leveraging this compound's full synthetic potential.

Physicochemical and Structural Properties

This compound is identified by the CAS Number 52414-99-0 .[1] The strategic placement of its functional groups dictates its chemical behavior and physical characteristics. The molecular formula is C₇H₆INO₂, conferring a molecular weight of approximately 263.03 g/mol .[1]

Core Data Summary

A compilation of its key computed and experimental properties is presented below, providing a foundational dataset for experimental design and computational modeling.

| Property | Value | Source |

| IUPAC Name | This compound | - |

| CAS Number | 52414-99-0 | [1] |

| Molecular Formula | C₇H₆INO₂ | [1] |

| Molecular Weight | 263.033 g/mol | [1] |

| Density | 1.9 ± 0.1 g/cm³ | [1] |

| Boiling Point | 289.1 ± 28.0 °C at 760 mmHg | [1] |

| Flash Point | 128.7 ± 24.0 °C | [1] |

| LogP (Computed) | 3.22 | [1] |

| Topological Polar Surface Area | 45.82 Ų | [1] |

Molecular Structure Visualization

The 2D structure of this compound is depicted below. The ortho-relationship between the bulky iodo and nitro groups, flanked by a methyl group, creates steric and electronic effects that are critical for predicting reaction outcomes.

Caption: 2D Molecular Structure of this compound.

Synthesis Protocol: A Validated Approach

The synthesis of this compound is most reliably achieved via a Sandmeyer-type reaction, starting from the corresponding aniline derivative, 3-methyl-2-nitroaniline. This process involves two critical stages: the diazotization of the primary amine and the subsequent substitution of the diazonium group with iodine.

Causality of Experimental Design

-

Diazotization: The conversion of the primary aromatic amine to a diazonium salt is performed in a strong acidic medium (e.g., sulfuric acid) at low temperatures (0-5 °C). The low temperature is crucial to prevent the highly unstable diazonium salt from decomposing prematurely into phenol and nitrogen gas. Sodium nitrite is added slowly as the nitrosating agent.

-

Iodination: The diazonium salt is then introduced to a solution of potassium iodide. The iodide ion acts as a nucleophile, displacing the excellent leaving group, dinitrogen (N₂), to form the aryl iodide. This step does not require a copper catalyst, unlike other Sandmeyer reactions for introducing chloride or bromide.

Step-by-Step Experimental Workflow

Starting Material: 3-Methyl-2-nitroaniline Reagents: Concentrated Sulfuric Acid (H₂SO₄), Sodium Nitrite (NaNO₂), Potassium Iodide (KI), Sodium Thiosulfate (Na₂S₂O₃), Diethyl Ether, Deionized Water.

Protocol:

-

Preparation of Amine Salt Solution: In a 250 mL flask, carefully add 10.0 g of 3-methyl-2-nitroaniline to 50 mL of deionized water. While stirring in an ice bath, slowly add 15 mL of concentrated sulfuric acid. Continue stirring until a clear solution of the amine sulfate salt is formed. Maintain the temperature below 10 °C.

-

Diazotization: Cool the amine salt solution to 0-5 °C using an ice-salt bath. Prepare a solution of 5.0 g of sodium nitrite in 15 mL of deionized water. Add this nitrite solution dropwise to the stirred amine salt solution. The rate of addition must be controlled to ensure the temperature does not exceed 5 °C. A slight excess of nitrous acid should be confirmed with starch-iodide paper at the end of the addition.

-

Iodination: In a separate 500 mL flask, dissolve 15 g of potassium iodide in 50 mL of deionized water. Slowly and carefully add the cold diazonium salt solution in portions to the potassium iodide solution with vigorous stirring. Effervescence (evolution of N₂ gas) will be observed.

-

Reaction Completion and Work-up: After the addition is complete, allow the mixture to stand for 30 minutes at room temperature, then gently warm it on a water bath at 50-60 °C until the evolution of nitrogen ceases.

-

Purification: Cool the reaction mixture to room temperature. A dark, oily product should be visible. Decolorize the mixture by adding a saturated solution of sodium thiosulfate dropwise until the dark iodine color disappears.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).

-

Washing and Drying: Combine the organic extracts and wash successively with 50 mL of 10% sodium hydroxide solution and 50 mL of brine. Dry the organic layer over anhydrous magnesium sulfate.

-

Isolation: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator. The crude product can be further purified by vacuum distillation or column chromatography to yield pure this compound.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Applications in Research and Drug Development

While specific applications for this compound are not extensively documented, its structure makes it a highly valuable building block for synthesizing more complex molecules, particularly in medicinal chemistry and materials science.

Role as a Synthetic Intermediate

The primary utility of this compound lies in its capacity to undergo further chemical transformations at its three distinct functional sites:

-

The Iodo Group: This is the most versatile handle for synthetic chemists. It is an ideal precursor for palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, Sonogashira, and Buchwald-Hartwig amination. These reactions allow for the precise construction of biaryl systems, acetylenic linkages, and complex amine structures, which are common motifs in pharmacologically active molecules.[2]

-

The Nitro Group: The nitro group can be readily reduced to a primary amine (-NH₂) using various reagents (e.g., SnCl₂/HCl, H₂/Pd-C). This transformation opens up a vast array of subsequent reactions, including amide bond formation, sulfonamide synthesis, and the construction of heterocyclic rings. The resulting amino group is a cornerstone of many drug scaffolds.

-

The Methyl Group: While less reactive, the methyl group can potentially undergo radical halogenation or oxidation under specific conditions to introduce further functionality.

Potential in Drug Discovery

Nitroaromatic compounds themselves can exhibit a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and antineoplastic properties.[3] The nitro group can act as both a pharmacophore and a toxicophore, often through redox reactions within cells.[3] Furthermore, substituted iodobenzenes are utilized in the development of radiopharmaceuticals and as fragments in crystallographic screening to identify binding "hot spots" in protein targets like HIV-1 reverse transcriptase.[4][5]

The logical application of this compound in a drug discovery program would be as an intermediate scaffold. A medicinal chemist could use it to rapidly generate a library of diverse compounds by exploiting the orthogonal reactivity of the iodo and nitro groups.

Logical Relationship in Synthetic Strategy

Caption: Orthogonal synthetic pathways using the subject compound.

Safety, Handling, and Disposal

Organic nitro and halogenated compounds require careful handling due to their potential toxicity and reactivity. While specific toxicological data for this compound is not available, the safety profile can be inferred from data on its isomers and related compounds.

Hazard Identification

Based on GHS classifications for closely related isomers like 1-Iodo-3-methyl-5-nitrobenzene, the following hazards should be assumed[6]:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Additionally, many organic nitro compounds are combustible and can decompose exothermically at high temperatures, potentially leading to runaway reactions, especially in the presence of impurities.[7]

Recommended Handling Protocols

-

Personal Protective Equipment (PPE): Always handle this compound inside a certified chemical fume hood. Wear a lab coat, nitrile gloves, and chemical safety goggles.

-

Dispensing: Handle as a solid in a well-ventilated area. Avoid creating dust.

-

Storage: Store in a tightly sealed container in a cool, dry, dark place away from incompatible materials such as strong bases and oxidizing agents.[8]

-

Heating: When heating, be mindful of its potential for exothermic decomposition. Use an oil bath with secondary containment and monitor the temperature closely.

Spill and Waste Management

-

Spill Response: In case of a small spill, eliminate all ignition sources.[9] Moisten the spilled solid with a non-flammable solvent (e.g., water or ethanol) to prevent dust formation. Carefully scoop the material into a sealed container for disposal. Ventilate the area and wash the spill site thoroughly.

-

Waste Disposal: Dispose of waste in accordance with local, state, and federal regulations. Do not pour down the drain. Contaminated materials should be treated as hazardous waste.

Conclusion

This compound represents a potent and versatile chemical intermediate for advanced organic synthesis. Its well-defined structure provides orthogonal reactive sites that can be selectively addressed to build molecular complexity, making it a valuable tool for professionals in drug discovery and materials science. Understanding its physicochemical properties, employing validated synthesis protocols, and adhering to strict safety measures are paramount to successfully and safely harnessing its synthetic potential. This guide serves as a comprehensive resource to facilitate its effective application in the laboratory.

References

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 19735219, 1-Iodo-3-methyl-5-nitrobenzene. Retrieved from [Link]

-

Chemsrc. (n.d.). This compound. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Benzene, 1-iodo-3-nitro-. In NIST Chemistry WebBook. Retrieved from [Link]

-

Chemsrc. (n.d.). 1-Iodo-2-methyl-3-nitrobenzene. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11536258, 1-Iodo-2-methyl-3-nitrobenzene. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12574, 1-Iodo-3-nitrobenzene. Retrieved from [Link]

- Ju, K.-S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 74(2), 250–272.

- Hartshorn, M. J., et al. (2005). 4-Iodo- and 4-bromopyrazole: 'magic bullets' for protein crystallographic phasing and hotspot identification. Acta Crystallographica Section D: Biological Crystallography, 61(Pt 10), 1414-1421.

-

PrepChem.com. (n.d.). Preparation of 1-iodo-2-nitrobenzene. Retrieved from [Link]

-

Croner-i. (n.d.). 10: Aromatic halogenated amines and nitro-compounds. Retrieved from [Link]

- Ganesan, V., et al. (1998). Iodopyridine-for-iodobenzene substitution for use with low molecular weight radiopharmaceuticals: application to m-iodobenzylguanidine.

-

Chemistry Stack Exchange. (2015). Synthesis of 1-iodo-4-nitrobenzene. Retrieved from [Link]

-

ResearchGate. (2011). Applications substituted 2-aminothiophenes in drug design. Retrieved from [Link]

- Gustin, J. L. (1998). Runaway reaction hazards in processing organic nitrocompounds. IChemE Symposium Series, 144, 151-163.

-

GOV.UK. (n.d.). Nitrobenzene - Incident management. Retrieved from [Link]

- Hrabálek, A., et al. (2021). Recent Advances in the Synthesis and Biomedical Applications of Heterocyclic NO-Donors. Molecules, 26(19), 5777.

-

Organic Syntheses. (n.d.). Working with Hazardous Chemicals. Retrieved from [Link]

- Wu, H., & Devaraj, N. K. (2018). Designing Bioorthogonal Reactions for Biomedical Applications. Accounts of Chemical Research, 51(5), 1074-1081.

Sources

- 1. This compound | CAS#:52414-99-0 | Chemsrc [chemsrc.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Iodopyridine-for-iodobenzene substitution for use with low molecular weight radiopharmaceuticals: application to m-iodobenzylguanidine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 1-Iodo-3-methyl-5-nitrobenzene | C7H6INO2 | CID 19735219 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. icheme.org [icheme.org]

- 8. echemi.com [echemi.com]

- 9. Aromatic halogenated amines and nitro-compounds | Croner-i [bsc.croneri.co.uk]

1-Iodo-3-methyl-2-nitrobenzene synthesis pathway

An In-depth Technical Guide to the Synthesis of 1-Iodo-3-methyl-2-nitrobenzene

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of a primary synthetic pathway for this compound, a valuable intermediate in the fields of pharmaceutical development and organic synthesis. The document is structured to provide researchers, scientists, and drug development professionals with a deep understanding of the chemical principles, a detailed experimental protocol, and the critical considerations necessary for the successful synthesis of this compound. The core of this guide focuses on the robust and widely applicable Sandmeyer reaction, beginning with the diazotization of 2-amino-3-nitrotoluene.

Introduction: The Significance of this compound

Aromatic nitro compounds and organoiodides are fundamental building blocks in modern organic chemistry and medicinal chemistry.[1][2] The title compound, this compound, incorporates both of these crucial functional groups, making it a highly versatile intermediate for the synthesis of more complex molecular architectures. The presence of the nitro group allows for further functionalization, such as reduction to an amine, which can then participate in a wide array of coupling reactions. The iodo group is an excellent leaving group in various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, enabling the formation of carbon-carbon and carbon-heteroatom bonds. This dual reactivity makes this compound a key component in the synthesis of novel pharmaceutical agents and functional materials.[3][4]

Retrosynthetic Analysis and Strategy

A logical retrosynthetic analysis of this compound points towards the Sandmeyer reaction as a highly effective synthetic strategy. The carbon-iodine bond can be traced back to a diazonium salt, which in turn is derived from a primary aromatic amine. This leads to 2-amino-3-nitrotoluene as the immediate precursor.

Caption: Retrosynthetic pathway for this compound.

The Primary Synthesis Pathway: A Sandmeyer Approach

The most reliable and commonly employed method for the synthesis of this compound is a two-step process starting from 2-amino-3-nitrotoluene. This involves:

-

Diazotization: The conversion of the primary amino group of 2-amino-3-nitrotoluene into a diazonium salt using nitrous acid.[5]

-

Iodination: The displacement of the diazonium group with an iodide ion, typically from potassium iodide.[6][7]

Step 1: Diazotization of 2-Amino-3-nitrotoluene

Diazotization is the reaction of a primary aromatic amine with nitrous acid (HNO₂) to form a diazonium salt.[8] Nitrous acid is unstable and is therefore generated in situ from the reaction of a nitrite salt (e.g., sodium nitrite) with a strong acid, such as sulfuric acid or hydrochloric acid, at low temperatures (typically 0-5 °C) to prevent the decomposition of the diazonium salt.[9][10]

The mechanism involves the formation of the nitrosonium ion (NO⁺), which acts as the electrophile and is attacked by the lone pair of electrons on the nitrogen atom of the amino group.[10] A series of proton transfers and the elimination of a water molecule lead to the formation of the diazonium ion.[10]

Step 2: Iodination via Sandmeyer-type Reaction

The Sandmeyer reaction is a versatile method for substituting the diazonium group of an aromatic diazonium salt with a nucleophile.[7] In the case of iodination, the reaction proceeds readily upon the addition of an iodide salt, such as potassium iodide (KI), to the diazonium salt solution.[6][9] Unlike the Sandmeyer reactions for chlorination or bromination, a copper(I) catalyst is generally not required for iodination, as the iodide ion itself is a sufficiently strong nucleophile to initiate the reaction.[7] The reaction proceeds with the evolution of nitrogen gas, which is a strong thermodynamic driving force for the reaction.

Detailed Experimental Protocol

Disclaimer: This protocol is intended for trained professionals in a laboratory setting. All hazardous materials should be handled in accordance with standard safety procedures and with appropriate personal protective equipment.

Reagents and Equipment

-

2-Amino-3-nitrotoluene

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Sodium Nitrite (NaNO₂)

-

Potassium Iodide (KI)

-

Sodium Thiosulfate (Na₂S₂O₃)

-

Dichloromethane (CH₂Cl₂)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Distilled Water

-

Ice

-

Three-neck round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Thermometer

-

Beakers and Erlenmeyer flasks

-

Separatory funnel

-

Büchner funnel and flask

-

Rotary evaporator

Step-by-Step Procedure

-

Preparation of the Amine Salt Solution: In a 500 mL three-neck flask equipped with a magnetic stirrer and a thermometer, carefully add 10.0 g of 2-amino-3-nitrotoluene to 100 mL of distilled water. While stirring, slowly add 20 mL of concentrated sulfuric acid. The mixture will heat up; cool the flask in an ice bath to maintain the temperature below 20 °C. Continue stirring until all the solid has dissolved to form a clear solution of the amine salt.

-

Diazotization: Cool the amine salt solution to 0-5 °C using an ice-salt bath. In a separate beaker, dissolve 5.0 g of sodium nitrite in 25 mL of distilled water and cool the solution in an ice bath. Using a dropping funnel, add the sodium nitrite solution dropwise to the stirred amine salt solution. The rate of addition should be controlled to maintain the reaction temperature between 0-5 °C.[9] A slight excess of nitrous acid can be tested for using starch-iodide paper (which will turn blue).

-

Iodination: In a 1 L beaker, dissolve 15.0 g of potassium iodide in 50 mL of distilled water. Slowly and carefully add the cold diazonium salt solution to the potassium iodide solution with stirring. A vigorous evolution of nitrogen gas will occur, and a dark, oily solid will precipitate.[6]

-

Work-up: Allow the reaction mixture to stand at room temperature for 1-2 hours, or until the evolution of nitrogen ceases. Gently warm the mixture on a water bath (around 50-60 °C) for 30 minutes to ensure complete decomposition of the diazonium salt.

-

Isolation and Purification: Cool the mixture to room temperature. Collect the crude product by vacuum filtration using a Büchner funnel. Wash the solid with cold water. To remove any residual iodine, wash the crude product with a 10% aqueous solution of sodium thiosulfate until the filtrate is colorless.

-

Extraction: Transfer the crude product to a separatory funnel and dissolve it in 100 mL of dichloromethane. Wash the organic layer with 50 mL of water, followed by 50 mL of brine. Dry the organic layer over anhydrous magnesium sulfate.

-

Final Product: Filter off the drying agent and remove the solvent using a rotary evaporator. The resulting solid is this compound. Further purification can be achieved by recrystallization from a suitable solvent such as ethanol or methanol if necessary.

Visualization of the Synthetic Workflow

Caption: Experimental workflow for the synthesis of this compound.

Product Characterization Data

| Property | Value | Source |

| Chemical Formula | C₇H₆INO₂ | [11] |

| Molecular Weight | 263.03 g/mol | [11] |

| CAS Number | 52414-99-0 | [12] |

| Appearance | Yellow solid | General Observation |

| Melting Point | 68 °C | [11] |

| Purity (Typical) | >95% | [12] |

Safety and Handling

-

Concentrated Sulfuric Acid: Highly corrosive. Handle with extreme care in a fume hood, wearing appropriate gloves, lab coat, and eye protection.

-

Sodium Nitrite: Oxidizing agent and toxic. Avoid contact with skin and eyes.

-

Diazonium Salts: Potentially explosive when dry. It is crucial to keep them in solution and at low temperatures.[13]

-

Dichloromethane: Volatile and a suspected carcinogen. Use only in a well-ventilated fume hood.

-

General Precautions: The reaction involves the evolution of nitrogen gas, which can cause foaming. Ensure the reaction vessel is large enough to accommodate this.

Conclusion

The synthesis of this compound via the Sandmeyer reaction of 2-amino-3-nitrotoluene is a reliable and efficient method. This guide provides a detailed, step-by-step protocol grounded in established chemical principles. By carefully controlling the reaction conditions, particularly temperature during the diazotization step, researchers can achieve good yields of this valuable synthetic intermediate. The versatility of this compound ensures its continued importance in the discovery and development of new chemical entities.

References

-

Organic Chemistry Portal. (n.d.). Iodoarenes synthesis by iodination or substitution. Retrieved from [Link]

-

Chemistry Stack Exchange. (2015). Synthesis of 1-iodo-4-nitrobenzene. Retrieved from [Link]

-

PubChem. (n.d.). 1-Iodo-3-nitrobenzene. Retrieved from [Link]

-

Organic Syntheses. (n.d.). m-NITROTOLUENE. Retrieved from [Link]

-

PrepChem.com. (n.d.). Preparation of 1-iodo-2-nitrobenzene. Retrieved from [Link]

- Google Patents. (n.d.). CN110498744B - Preparation method of 1-ethyl-3-nitrobenzene.

-

Chemsrc. (n.d.). This compound. Retrieved from [Link]

-

Master Organic Chemistry. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Retrieved from [Link]

- Google Patents. (n.d.). CN103922948A - Preparation method of 2-amino-3-nitrobenzoic acid.

-

Organic Chemistry Portal. (n.d.). Diazotisation. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 2-amino-3-nitrotoluene. Retrieved from [Link]

-

ACS Publications. (2021). Selective C–H Iodination of (Hetero)arenes. Organic Letters. Retrieved from [Link]

- Google Patents. (n.d.). US4456777A - Process for the preparation of 2-chloro-4-nitrotoluene.

-

National Center for Biotechnology Information. (n.d.). Recent trends in the chemistry of Sandmeyer reaction: a review. Retrieved from [Link]

-

National Center for Biotechnology Information. (2023). 2-Amino-1,3-benzothiazole: Endo N-Alkylation with α-Iodo Methyl Ketones Followed by Cyclization. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines. Retrieved from [Link]

-

ResearchGate. (n.d.). ChemInform Abstract: A Green Procedure for the Diazotization-Iodination of Aromatic Amines under Aqueous, Strong-Acid-Free Conditions. Retrieved from [Link]

-

Journal of the Chemical Society B: Physical Organic. (n.d.). Reactions of N-heteroaromatic bases with nitrous acid. Part I. Diazotisation and nitrosation of α- and γ-amino-derivatives in dilute acid solutions. Retrieved from [Link]

-

Thieme. (n.d.). 1001 Nitration of toluene to 4-nitrotoluene, 2-nitrotoluene and 2,4-dinitrotoluene. Retrieved from [Link]

- Google Patents. (n.d.). US3468941A - Production of 2-amino-3-nitrobenzoic acid.

-

Quora. (2016). What is the synthesis of methyl 3-nitrobenzoate?. Retrieved from [Link]

- Google Patents. (n.d.). CN102070552B - Method for preparing 3-amino-5-nitro-2,1-benzisothiazole and diazonium salt thereof.

-

NIST WebBook. (n.d.). Benzene, 1-iodo-3-nitro-. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview. Retrieved from [Link]

-

Reddit. (2022). Suggestions for double Sandmeyer-type iodination with intramolecular byproducts. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Drug Discovery Based on Oxygen and Nitrogen (Non-)Heterocyclic Compounds Developed @LAQV–REQUIMTE/Aveiro. Retrieved from [Link]

-

YouTube. (2018). Arenediazonium Salts With Diazo Coupling and Sandmeyer Reactions. Retrieved from [Link]

-

ACS Publications. (n.d.). THE BROMINATION OF p-NITROTOLUENE. Retrieved from [Link]

Sources

- 1. Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemimpex.com [chemimpex.com]

- 4. Drug Discovery Based on Oxygen and Nitrogen (Non-)Heterocyclic Compounds Developed @LAQV–REQUIMTE/Aveiro - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Diazotisation [organic-chemistry.org]

- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 7. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Reactions of N-heteroaromatic bases with nitrous acid. Part I. Diazotisation and nitrosation of α- and γ-amino-derivatives in dilute acid solutions - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 9. prepchem.com [prepchem.com]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. biosynth.com [biosynth.com]

- 12. This compound | CAS#:52414-99-0 | Chemsrc [chemsrc.com]

- 13. reddit.com [reddit.com]

Spectroscopic data of 1-Iodo-3-methyl-2-nitrobenzene

An In-depth Technical Guide to the Spectroscopic Data of 1-Iodo-3-methyl-2-nitrobenzene

Introduction

This compound (CAS No: 52414-99-0) is an important aromatic intermediate in synthetic organic chemistry. Its trifunctionalized benzene ring, featuring iodo, methyl, and nitro groups, offers a versatile scaffold for the synthesis of complex molecules, particularly in the fields of pharmaceuticals and materials science. The specific arrangement of these substituents—an ortho-nitro group to the methyl and a meta-nitro group to the iodine—creates a unique electronic and steric environment. Accurate structural elucidation is paramount for its use in further synthetic transformations, and this is primarily achieved through a combination of spectroscopic techniques.

This guide provides a detailed analysis of the expected spectroscopic data for this compound, offering insights into the interpretation of its Infrared (IR), Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR), and Mass Spectrometry (MS) data. The interpretations are grounded in fundamental principles and comparative data from related structures, providing researchers with a robust framework for the characterization of this compound.

Molecular Structure and Physicochemical Properties

A precise understanding of the molecular structure is the foundation for interpreting spectroscopic data. The structure dictates the vibrational modes (IR), the chemical environments of protons and carbons (NMR), and the fragmentation patterns (MS).

Caption: Predicted ¹H NMR assignments for this compound.

¹³C NMR Spectroscopy

Principle: ¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom gives a distinct signal.

Experimental Protocol: ¹³C NMR

-

Sample Preparation: A more concentrated sample (20-50 mg in ~0.6 mL of deuterated solvent) is typically required compared to ¹H NMR.

-

Data Acquisition: The experiment is run on a high-field NMR spectrometer, often using broadband proton decoupling to simplify the spectrum to single lines for each carbon.

-

Data Processing: Fourier transform is applied, followed by phasing and baseline correction. Chemical shifts are referenced to the solvent signal or TMS.

Predicted ¹³C NMR Data (101 MHz, CDCl₃)

Table 4: Predicted ¹³C NMR Signal Assignments

| Chemical Shift (δ, ppm) | Carbon Assignment | Rationale |

|---|---|---|

| ~150 | C2 (C-NO₂) | Attached to the highly deshielding nitro group. |

| ~142 | C3 (C-CH₃) | Quaternary carbon, deshielded by nitro group. |

| ~138 | C6 | Aromatic CH, deshielded by adjacent nitro group. |

| ~132 | C4 | Aromatic CH. |

| ~128 | C5 | Aromatic CH. |

| ~95 | C1 (C-I) | "Heavy atom effect" of iodine causes significant shielding. |

| ~20 | -CH₃ | Aliphatic carbon, highly shielded. |

Expert Interpretation: The ¹³C NMR spectrum is expected to show seven distinct signals, corresponding to the seven unique carbon atoms.

-

Quaternary Carbons: The carbon attached to the nitro group (C2) will be the most deshielded aromatic carbon due to the strong electron-withdrawing nature of NO₂.[1] The carbon bearing the iodine (C1) will be uniquely shielded (shifted upfield to ~95 ppm) due to the "heavy atom effect," a reliable indicator for a carbon directly bonded to iodine. The carbon attached to the methyl group (C3) will also be downfield.

-

Aromatic CH Carbons: The remaining three CH carbons (C4, C5, C6) will appear in the typical aromatic region (δ 120-140 ppm). Their exact shifts are influenced by the combined electronic effects of all three substituents.

-

Aliphatic Carbon: The methyl carbon will appear as a shielded signal in the aliphatic region, typically around δ 20 ppm.

Mass Spectrometry (MS)

Principle: Mass spectrometry measures the mass-to-charge ratio (m/z) of ions. A molecule is ionized and then fragmented; the resulting pattern of fragment masses provides information about the molecular weight and structure.

Experimental Protocol: Electron Ionization (EI)-MS

-

Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, where it is vaporized.

-

Ionization: The gaseous molecules are bombarded with high-energy electrons (typically 70 eV), causing the ejection of an electron to form a radical cation (molecular ion, M⁺•).

-

Fragmentation: The molecular ion, having excess energy, fragments into smaller, characteristic ions.

-

Analysis: The ions are accelerated and separated based on their m/z ratio by a mass analyzer (e.g., a quadrupole).

-

Detection: The detector records the abundance of each ion, generating a mass spectrum.

Predicted Mass Spectrum Data

Table 5: Predicted Key Ions in the EI Mass Spectrum

| m/z | Ion Identity | Interpretation |

|---|---|---|

| 263 | [C₇H₆INO₂]⁺• | Molecular Ion (M⁺•) |

| 217 | [C₇H₆I]⁺ | Loss of NO₂ (M - 46) |

| 136 | [C₇H₆NO₂]⁺ | Loss of I (M - 127) |

| 90 | [C₇H₆]⁺• | Loss of I and NO₂ |

| 76 | [C₆H₄]⁺• | Loss of fragments from the aromatic ring. |

| 127 | [I]⁺ | Iodine cation |

Expert Interpretation: The mass spectrum provides crucial confirmation of the molecular weight and offers structural clues through fragmentation.

-

Molecular Ion: The most important peak is the molecular ion (M⁺•) at m/z = 263, which confirms the molecular formula. This is expected to be a reasonably intense peak.

-

Key Fragments: The molecule is expected to fragment at its weakest bonds and through the loss of stable neutral molecules. The C-N bond of the nitro group is prone to cleavage, leading to a significant peak at m/z 217, corresponding to the loss of a neutral NO₂ radical (46 Da). Similarly, cleavage of the C-I bond will result in a peak at m/z 136 from the loss of an iodine radical (127 Da). A smaller peak at m/z 127 corresponding to the I⁺ ion may also be observed. These key fragmentation pathways provide strong evidence for the presence and connectivity of the iodo and nitro substituents.

Caption: Predicted major fragmentation pathways for this compound in EI-MS.

Conclusion

The structural characterization of this compound is unequivocally achieved through a multi-spectroscopic approach. IR spectroscopy confirms the presence of the critical nitro functional group. ¹H and ¹³C NMR spectroscopy provide the definitive connectivity of the molecule, distinguishing it from its other isomers through unique chemical shifts and coupling patterns, most notably the upfield shift of the iodine-bound carbon. Finally, mass spectrometry confirms the molecular weight and corroborates the structure through predictable fragmentation patterns, such as the loss of the nitro and iodo substituents. Together, these techniques provide a comprehensive and self-validating dataset essential for any researcher utilizing this versatile chemical intermediate.

References

-

ResearchGate. (n.d.). 1H and (b) 13C NMR spectra recorded for the mono-iodo derivative of II. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). 1H NMR spectrum of 1-iodo-2-methylpropane. Retrieved from [Link]

-

Chemsrc. (n.d.). This compound. CAS#:52414-99-0. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). Explaining 13C NMR spectrum of 1-iodo-2-methylpropane. Retrieved from [Link]

-

PubChem. (n.d.). 1-Iodo-3-nitrobenzene. Retrieved from [Link]

-

PubChem. (n.d.). 1-Iodo-2-methyl-3-nitrobenzene. Retrieved from [Link]

-

NIST WebBook. (n.d.). Benzene, 1-iodo-3-nitro-. Retrieved from [Link]

-

Chemistry Stack Exchange. (2017). Nitrobenzene and other monosubstituted benzenes 1H vs 13C NMR assignments. Retrieved from [Link]

-

NIST WebBook. (n.d.). Benzene, 1-iodo-3-methyl-. Retrieved from [Link]

Sources

An In-depth Technical Guide to the NMR Spectral Analysis of 1-Iodo-3-methyl-2-nitrobenzene

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 1-iodo-3-methyl-2-nitrobenzene. As a key intermediate in various synthetic pathways, a thorough understanding of its spectral characteristics is crucial for reaction monitoring, quality control, and structural verification. This document synthesizes theoretical predictions with established principles of NMR spectroscopy to offer a comprehensive interpretation of the compound's spectral features.

Introduction to this compound and NMR Spectroscopy

This compound, with the CAS number 52414-99-0, is a substituted aromatic compound. Its structure incorporates three distinct substituents on a benzene ring: an iodine atom, a methyl group, and a nitro group. The relative positions of these groups (1-iodo, 3-methyl, 2-nitro) create a unique electronic environment around the molecule, which is reflected in its NMR spectrum.

NMR spectroscopy is an indispensable analytical technique in organic chemistry. It provides detailed information about the carbon-hydrogen framework of a molecule by probing the magnetic properties of atomic nuclei, primarily ¹H (protons) and ¹³C. By analyzing chemical shifts, coupling constants, and signal multiplicities, one can deduce the connectivity of atoms and the overall structure of a compound. For a molecule like this compound, NMR is essential to confirm the specific substitution pattern on the benzene ring.

Predicted ¹H NMR Spectrum Analysis

Due to the limited availability of experimental spectra in public databases, the following analysis is based on predicted data generated from reputable NMR prediction software.[1][2][3][4] These tools utilize large databases of known spectra and sophisticated algorithms to estimate chemical shifts and coupling constants with a high degree of accuracy.

Table 1: Predicted ¹H NMR Data for this compound

| Labeled Proton | Predicted Chemical Shift (ppm) | Multiplicity | Predicted Coupling Constants (J, Hz) |

| H-4 | 7.65 | Doublet of doublets | J ≈ 7.8, 1.5 |

| H-5 | 7.20 | Triplet | J ≈ 7.8 |

| H-6 | 7.85 | Doublet of doublets | J ≈ 7.8, 1.5 |

| CH₃ | 2.40 | Singlet | - |

Note: Predicted values can vary slightly between different software packages. The values presented here are representative estimates.

Interpretation of the ¹H NMR Spectrum:

The aromatic region of the predicted ¹H NMR spectrum of this compound is expected to show three distinct signals corresponding to the three protons on the benzene ring.

-

H-6 (ortho to Iodine and meta to Nitro): This proton is expected to be the most downfield-shifted aromatic proton, appearing around 7.85 ppm. Its position is influenced by the deshielding effect of the adjacent electron-withdrawing nitro group and the iodine atom. It is predicted to appear as a doublet of doublets due to coupling with H-5 (ortho, J ≈ 7.8 Hz) and H-4 (meta, J ≈ 1.5 Hz).

-

H-4 (ortho to Nitro and meta to Iodine): This proton, located ortho to the strongly electron-withdrawing nitro group, is also significantly deshielded and is predicted to resonate around 7.65 ppm. Similar to H-6, it should appear as a doublet of doublets due to coupling with H-5 (ortho, J ≈ 7.8 Hz) and H-6 (meta, J ≈ 1.5 Hz).

-

H-5 (para to Iodine and meta to Methyl and Nitro): This proton is expected to be the most upfield of the aromatic protons, with a predicted chemical shift of approximately 7.20 ppm. It is ortho to both H-4 and H-6, leading to a triplet splitting pattern with a coupling constant of about 7.8 Hz.

-

Methyl Protons (CH₃): The protons of the methyl group are attached to an aromatic ring and are expected to resonate around 2.40 ppm. Since there are no adjacent protons, this signal will appear as a singlet.

Predicted ¹³C NMR Spectrum Analysis

The predicted ¹³C NMR spectrum provides complementary information about the carbon skeleton of the molecule.

Table 2: Predicted ¹³C NMR Data for this compound

| Labeled Carbon | Predicted Chemical Shift (ppm) |

| C-1 (C-I) | 95.0 |

| C-2 (C-NO₂) | 152.0 |

| C-3 (C-CH₃) | 140.0 |

| C-4 | 130.0 |

| C-5 | 125.0 |

| C-6 | 135.0 |

| CH₃ | 20.0 |

Note: These are estimated chemical shifts and can vary.

Interpretation of the ¹³C NMR Spectrum:

The ¹³C NMR spectrum is expected to show seven distinct signals, corresponding to the six aromatic carbons and the one methyl carbon.

-

C-2 (ipso-Nitro): The carbon atom directly attached to the electron-withdrawing nitro group (C-2) is expected to be the most deshielded aromatic carbon, with a predicted chemical shift of around 152.0 ppm.

-

C-3 (ipso-Methyl): The carbon bearing the methyl group (C-3) is also significantly downfield, predicted around 140.0 ppm.

-

C-1 (ipso-Iodo): The carbon attached to the iodine atom (C-1) is predicted to have a chemical shift of approximately 95.0 ppm. The heavy atom effect of iodine causes a significant upfield shift compared to other halogen-substituted benzenes.

-

Aromatic CH Carbons (C-4, C-5, C-6): The remaining three aromatic carbons are expected to resonate in the range of 125.0 to 135.0 ppm. Their precise chemical shifts are influenced by the combined electronic effects of the three substituents.

-

Methyl Carbon (CH₃): The carbon of the methyl group is expected to appear in the upfield region of the spectrum, with a predicted chemical shift of about 20.0 ppm.

Experimental Protocol for NMR Spectrum Acquisition

The following is a generalized protocol for acquiring high-resolution ¹H and ¹³C NMR spectra of a compound like this compound.

1. Sample Preparation: a. Weigh approximately 5-10 mg of the solid this compound. b. Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar compounds. c. Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis or precise chemical shift referencing is required. Modern spectrometers can also reference to the residual solvent peak.

2. NMR Spectrometer Setup: a. Insert the NMR tube into the spectrometer's probe. b. Tune and match the probe for both the ¹H and ¹³C frequencies. c. Lock the spectrometer onto the deuterium signal of the solvent. d. Shim the magnetic field to achieve optimal homogeneity and resolution.

3. ¹H NMR Spectrum Acquisition: a. Set the appropriate spectral width (e.g., -2 to 12 ppm). b. Use a standard 90° pulse sequence. c. Set the number of scans (typically 8 to 16 for a sample of this concentration). d. Apply a Fourier transform to the acquired free induction decay (FID). e. Phase the resulting spectrum and perform baseline correction. f. Calibrate the chemical shift scale to the TMS signal (0.00 ppm) or the residual solvent peak.

4. ¹³C NMR Spectrum Acquisition: a. Set the appropriate spectral width (e.g., 0 to 220 ppm). b. Use a proton-decoupled pulse sequence (e.g., zgpg30) to obtain a spectrum with singlet signals for each carbon. c. Set a sufficient number of scans to achieve a good signal-to-noise ratio (this can range from several hundred to several thousand scans depending on the sample concentration and spectrometer sensitivity). d. Process the data similarly to the ¹H spectrum (Fourier transform, phasing, baseline correction, and referencing).

Workflow and Logic Diagrams

The following diagrams illustrate the logical process of NMR spectral analysis for a substituted aromatic compound.

Caption: Workflow for NMR spectral analysis.

Caption: Influence of substituents on NMR chemical shifts.

Conclusion

The predicted ¹H and ¹³C NMR spectra of this compound provide a detailed roadmap for the structural elucidation of this compound. The analysis of chemical shifts and coupling patterns, guided by the known electronic and steric effects of the iodo, methyl, and nitro substituents, allows for a confident assignment of all proton and carbon signals. This in-depth guide serves as a valuable resource for researchers in synthetic chemistry and drug development, enabling them to verify the structure and purity of this important chemical intermediate. The provided experimental protocol offers a practical framework for obtaining high-quality NMR data, further ensuring the integrity of their scientific work.

References

-

PubChem. 1-Iodo-3-nitrobenzene. National Center for Biotechnology Information. [Link]

-

ACD/Labs. NMR Prediction. [Link]

-

NMRDB.org. Predict 1H proton NMR spectra. [Link]

-

ChemAxon. NMR Predictor. [Link]

-

CASPRE. 13C NMR Predictor. [Link]

Sources

1-Iodo-3-methyl-2-nitrobenzene IR spectrum

An In-Depth Technical Guide to the Infrared Spectrum of 1-Iodo-3-methyl-2-nitrobenzene

Introduction

Infrared (IR) spectroscopy is an indispensable analytical technique in modern chemistry, providing critical insights into the molecular structure of organic compounds. By measuring the interaction of infrared radiation with a sample, we can identify the functional groups present, deduce substitution patterns, and confirm the identity of a synthesized molecule. This guide offers a detailed theoretical analysis of the Fourier-Transform Infrared (FTIR) spectrum of this compound, a substituted aromatic compound of interest in synthetic chemistry and materials science.

As a Senior Application Scientist, the objective here is not merely to list expected peak positions but to provide a causal understanding of the spectrum. We will deconstruct the molecule into its constituent parts, analyze the expected vibrational modes for each, and synthesize this information to predict the complete spectrum. This document is intended for researchers, scientists, and drug development professionals who utilize IR spectroscopy for structural elucidation and quality control.

Section 1: Molecular Structure and Predicted Vibrational Modes

The structure of this compound incorporates several key functional groups attached to a benzene ring, each with characteristic vibrational frequencies. The analysis of its IR spectrum relies on identifying the unique absorptions arising from these groups and from the aromatic system as a whole.

Core Functional Groups:

-

Aromatic Ring: A 1,2,3-trisubstituted benzene core.

-

Nitro Group (-NO₂): A strongly electron-withdrawing group with highly polar bonds.

-

Methyl Group (-CH₃): An aliphatic hydrocarbon group.

-

Iodo Group (-I): A halogen substituent.

The energy absorbed by each bond during IR radiation exposure corresponds to specific vibrational motions—primarily stretching (symmetric and asymmetric) and bending (e.g., scissoring, rocking, wagging, twisting). The intensity of an absorption band is proportional to the change in the dipole moment during the vibration.

Caption: Molecular structure of this compound.

Section 2: Detailed Spectral Analysis

The IR spectrum is conventionally divided into the functional group region (4000-1400 cm⁻¹) and the fingerprint region (<1400 cm⁻¹).

The High-Wavenumber Region (4000-2800 cm⁻¹): C-H Stretching

This region is dominated by C-H stretching vibrations. A key diagnostic feature is the position relative to 3000 cm⁻¹.

-